N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isoxazole ring and an oxalamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the indene derivative. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of the Indene Derivative: This involves the methoxylation of indene, followed by reduction to obtain the desired 2-methoxy-2,3-dihydro-1H-inden-2-yl derivative.
Coupling Reaction: The final step involves the coupling of the isoxazole ring with the indene derivative using oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(phenylmethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to the presence of the 2-methoxy-2,3-dihydro-1H-inden-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-16(8-11-4-2-3-5-12(11)9-16)10-17-14(20)15(21)18-13-6-7-23-19-13/h2-7H,8-10H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLRQRCFYIKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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